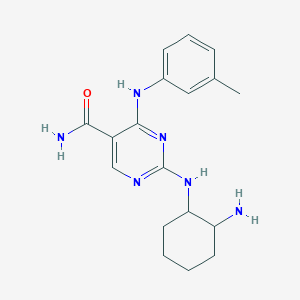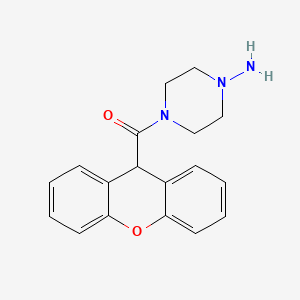
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features both a piperazine and a xanthene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves the following steps:
Formation of the xanthene moiety: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the piperazine ring: The xanthene derivative is then reacted with piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
化学反应分析
Types of Reactions
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and fluorescent materials.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用机制
The mechanism of action of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, while the xanthene moiety can engage in π-π stacking interactions with aromatic residues.
相似化合物的比较
Similar Compounds
(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: is similar to compounds like (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanol and (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)ethanone.
Unique Features: The presence of both piperazine and xanthene moieties in a single molecule makes it unique compared to other compounds that may only contain one of these functional groups.
Highlighting Uniqueness
The combination of the piperazine and xanthene moieties in this compound provides a unique structural framework that can be exploited for various applications, particularly in drug design and materials science. The ability to undergo multiple types of chemical reactions further enhances its versatility.
属性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(4-aminopiperazin-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2 |
InChI 键 |
GSCFIRWTGDUVNH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


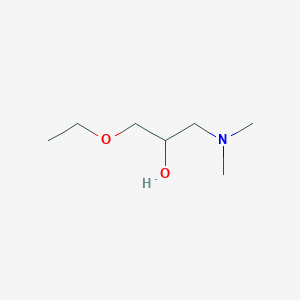
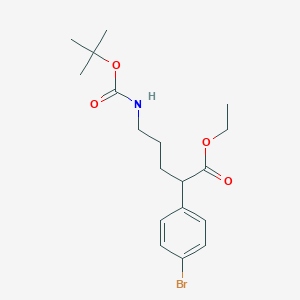
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)


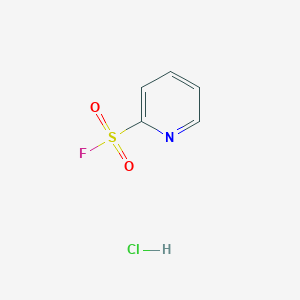
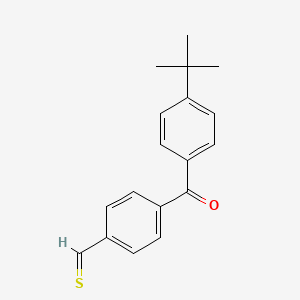
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)



![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
